
4-Methylidenenon-8-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidenenon-8-ynal is an organic compound with the molecular formula C10H14O. It contains a total of 24 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, and 1 aldehyde group (aliphatic) . This compound is known for its unique structure, which includes both an alkyne and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 4-Methylidenenon-8-ynal can be achieved through various synthetic routes. One notable method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This reaction is known for its broad substrate scope and mild conditions . Additionally, an oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates has been discussed in the literature
Analyse Chemischer Reaktionen
4-Methylidenenon-8-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The alkyne group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylidenenon-8-ynal has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block in organic synthesis, allowing researchers to construct more complex molecules. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Wirkmechanismus
The mechanism of action of 4-Methylidenenon-8-ynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
4-Methylidenenon-8-ynal can be compared with other similar compounds, such as:
2-Methylidenenon-8-ynal: Similar structure but with a different position of the methylidene group.
4-Methylidenenon-6-ynal: Similar structure but with a different position of the alkyne group.
Eigenschaften
CAS-Nummer |
917989-36-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-methylidenenon-8-ynal |
InChI |
InChI=1S/C10H14O/c1-3-4-5-7-10(2)8-6-9-11/h1,9H,2,4-8H2 |
InChI-Schlüssel |
DNIIZQCJUZFVHY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCC#C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
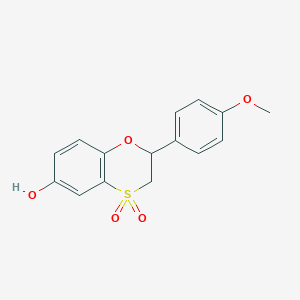
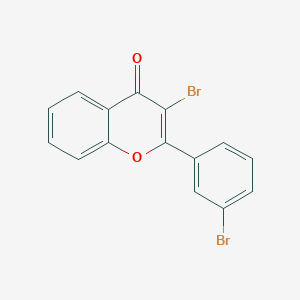
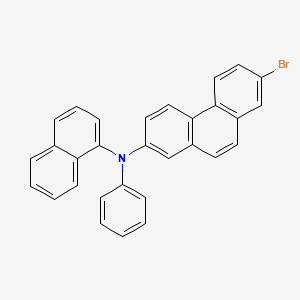
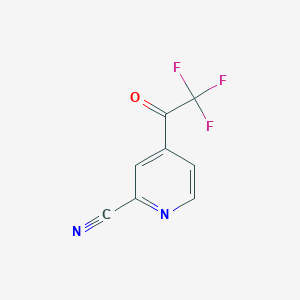

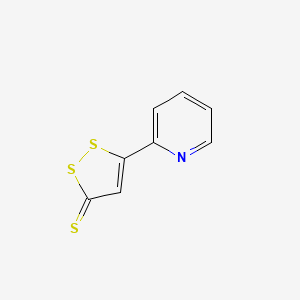
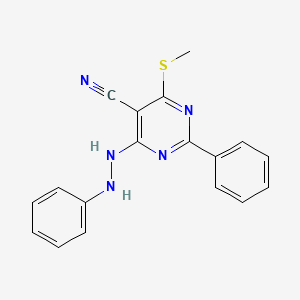

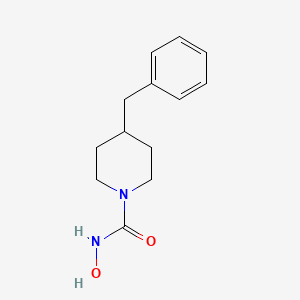
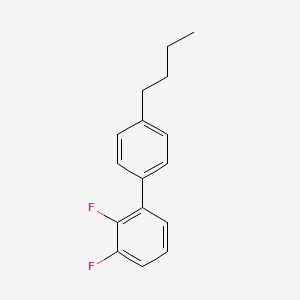
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

